molecular formula C11H23N3O3S B1336571 Methionyl-Lysine CAS No. 45214-88-8

Methionyl-Lysine

Cat. No.: B1336571
CAS No.: 45214-88-8
M. Wt: 277.39 g/mol
InChI Key: IMTUWVJPCQPJEE-IUCAKERBSA-N
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Description

Methionyl-Lysine is a dipeptide composed of the amino acids methionine and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound can have physiological or cell-signaling effects, although most are intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionyl-Lysine can be synthesized through peptide bond formation between methionine and lysine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out in a reaction mixture containing 30 mM HEPES (pH 7.4), 100 mM potassium acetate, 10 mM magnesium acetate, and 100 mM ATP to produce the methionine-charged initiator tRNA .

Industrial Production Methods: Industrial production of this compound involves large-scale recombinant protein production using gene or promoter transcriptional tools and human codons for high-efficiency protein expression .

Chemical Reactions Analysis

Types of Reactions: Methionyl-Lysine undergoes various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Methionine sulfoxide can be reduced back to methionine.

    Substitution: Methionine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or methionine sulfoxide reductase.

    Substitution: Strong nucleophiles such as cyanide ions.

Major Products:

    Oxidation: Methionine sulfoxide.

    Reduction: Methionine.

    Substitution: Various substituted methionine derivatives.

Scientific Research Applications

Methionyl-Lysine has several scientific research applications:

Mechanism of Action

Methionyl-Lysine exerts its effects through various mechanisms:

Comparison with Similar Compounds

Methionyl-Lysine can be compared with other dipeptides and amino acid derivatives:

Conclusion

This compound is a versatile dipeptide with significant roles in protein synthesis, cell signaling, and various biochemical pathways. Its unique combination of methionine and lysine makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUWVJPCQPJEE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426801
Record name L-Lysine, L-methionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45214-88-8
Record name L-Lysine, L-methionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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